molecular formula C17H16N2O2S2 B2407211 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1448076-48-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2407211
CAS No.: 1448076-48-9
M. Wt: 344.45
InChI Key: RBSGLTHVQRUABG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a hydroxyphenylethyl group, and a carboxamide functional group

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-13-5-2-11(3-6-13)15(20)9-18-17(21)12-4-7-14-16(8-12)23-10-19-14/h2-8,10,15,20H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSGLTHVQRUABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. The hydroxyphenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using appropriate alkylating agents and catalysts. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide has shown potential in several areas of medicinal chemistry:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been evaluated against various bacterial and fungal strains, demonstrating effectiveness against resistant pathogens .
  • Anticancer Properties : The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have indicated that derivatives of benzothiazoles can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7), through mechanisms such as apoptosis induction and cell cycle arrest .

Biochemical Research

The compound is also valuable in biochemical studies:

  • Urease Inhibition : Compounds similar to this compound have been explored for their ability to inhibit urease, an enzyme linked to various diseases, including urinary tract infections .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for further modifications that are crucial for developing new therapeutic agents .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of new polymers or as additives that enhance material characteristics .

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the turbidimetric method, revealing effective inhibition at low concentrations .

Case Study 2: Anticancer Activity Assessment

In vitro studies on MCF7 breast cancer cells showed that derivatives of the compound induced cytotoxicity at varying concentrations. The most active derivatives exhibited IC50 values comparable to standard chemotherapeutic agents, highlighting their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its potential applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, which is known for its pharmacological significance. The presence of a hydroxyl group and a methylthio group enhances its solubility and reactivity, contributing to its biological properties. The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of approximately 292.36 g/mol.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that similar compounds possess minimum inhibitory concentrations (MICs) in the range of 25-100 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzothiazole derivatives are also explored for their anticancer potential. A study highlighted that compounds with similar structural motifs were effective against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Induces apoptosis
Compound BA549 (Lung Cancer)15Inhibits proliferation

Antiviral Activity

The antiviral potential of benzothiazole derivatives has gained attention, particularly in inhibiting viral replication. Preliminary studies suggest that this compound may inhibit viral enzymes crucial for replication, similar to other compounds in its class .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives demonstrated that compounds with methylthio substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The research indicated that the addition of functional groups significantly affects the interaction with bacterial membranes .
  • Anticancer Research : In vitro tests on derivatives showed that modifications at the 6-position of the benzothiazole ring led to increased cytotoxicity against cancer cell lines. For example, a derivative similar to this compound exhibited an IC50 value of 5 µM against HeLa cells, indicating potent anticancer properties .
  • Antiviral Studies : In research focusing on antiviral agents, derivatives were tested for their ability to inhibit RNA polymerase activity in viruses such as Hepatitis C virus (HCV). Compounds showed IC50 values ranging from 0.1 to 1 µM, suggesting strong potential for development as antiviral drugs .

Q & A

Q. What are the common synthetic routes for preparing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide, and how are yields optimized?

The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a substituted ethanolamine. For example, General Procedure B (as described in ) uses carbodiimide-based coupling agents (e.g., EDC) with DMAP as a catalyst in DMF. Yields (~64–69%) depend on stoichiometric ratios, reaction time, and purification methods like column chromatography. Critical parameters include maintaining anhydrous conditions and optimizing equivalents of coupling reagents to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • 1H/13C NMR : Signals for the hydroxyethyl group (δ ~3.5–4.0 ppm for CH2-OH), methylthio moiety (δ ~2.5 ppm for S-CH3), and benzothiazole aromatic protons (δ ~7.5–8.5 ppm).
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
  • HRMS : Accurate mass matching the molecular formula (e.g., C17H17N2O2S2) with <2 ppm error .

Q. What in vitro assays are used to evaluate the compound’s biological activity, and which targets are prioritized?

Common assays include:

  • Kinase inhibition : BRAFV600E inhibition (IC50 determination via ADP-Glo™ assays) .
  • Antiproliferative activity : MTT assays against hematological (e.g., K562 leukemia) and solid tumor cell lines .
  • Enzyme-linked immunosorbent assays (ELISA) : For studying interactions with proteins like N-myristoyltransferase .

Advanced Research Questions

Q. How can structural modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

Strategies include:

  • Introducing lipophilic groups (e.g., trifluoromethyl) to improve logP.
  • Reducing hydrogen bond donors (e.g., replacing hydroxyl with methoxy groups).
  • highlights brain-penetrant analogs using pyridinylmethyl or cyclohexyl substituents to optimize passive diffusion .

Q. How do contradictory data in structure-activity relationship (SAR) studies arise, and how can they be resolved?

Contradictions may stem from:

  • Assay variability : Differences in cell lines (e.g., K562 vs. HeLa) or kinase isoforms.
  • Stereochemical effects : Enantiomers of hydroxyethyl groups showing divergent activity (e.g., reports a 75% yield for an (S)-isomer with superior activity vs. 57% for (R)) .
  • Resolution methods: X-ray crystallography of target-ligand complexes and molecular dynamics simulations to validate binding modes .

Q. What methodologies are used to assess metabolic stability and in vivo pharmacokinetics?

  • Microsomal stability assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2).
  • Pharmacokinetic profiling : Oral administration in xenograft models (e.g., uses K562 models) with LC-MS/MS to quantify plasma/tissue concentrations .
  • CYP450 inhibition assays : To predict drug-drug interactions .

Key Considerations for Researchers

  • Synthesis Optimization : Prioritize carbodiimide-mediated couplings (EDC/HOBt) over esterifications for higher yields .
  • Biological Evaluation : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) to validate target engagement .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate variability .

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